2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol
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Overview
Description
2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol is a complex organic compound that features a unique structure combining a benzodioxepin ring, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol typically involves multiple steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine with a β-diketone.
Coupling Reactions: The benzodioxepin and pyrazole intermediates are then coupled under specific conditions to form the desired compound.
Final Functionalization: The ethoxyphenol group is introduced in the final step through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The benzodioxepin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products
Oxidation: Quinones derived from the phenol group.
Reduction: Dihydropyrazoles from the pyrazole ring.
Substitution: Various substituted benzodioxepin derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Antioxidants: Due to its phenolic structure, it exhibits antioxidant properties.
Medicine
Drug Development: It is being explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Receptor Modulation: The compound can modulate receptor activity, affecting cellular signaling pathways.
Antioxidant Activity: It neutralizes free radicals, preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl derivatives: These compounds share the benzodioxepin ring structure.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Phenolic compounds: Other compounds with phenol groups, such as catechol and hydroquinone.
Uniqueness
Structural Complexity: The combination of benzodioxepin, pyrazole, and phenol groups in a single molecule is unique.
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C21H22N2O4/c1-3-25-15-6-7-16(17(24)12-15)21-20(13(2)22-23-21)14-5-8-18-19(11-14)27-10-4-9-26-18/h5-8,11-12,24H,3-4,9-10H2,1-2H3,(H,22,23) |
InChI Key |
YDVWFSPNVZZYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC4=C(C=C3)OCCCO4)C)O |
Origin of Product |
United States |
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